1,3-Difluoro-2,4-dinitrobenzene

Vue d'ensemble

Description

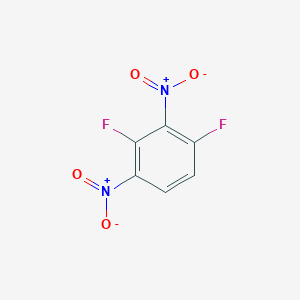

1,3-Difluoro-2,4-dinitrobenzene is an aromatic compound with the molecular formula C6H2F2N2O4. It is characterized by the presence of two fluorine atoms and two nitro groups attached to a benzene ring. This compound is known for its high reactivity, particularly in nucleophilic aromatic substitution reactions .

Méthodes De Préparation

1,3-Difluoro-2,4-dinitrobenzene can be synthesized through the direct nitration of 1,3-difluorobenzene. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

1,3-Difluoro-2,4-dinitrobenzene has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1,3-Difluoro-2,4-dinitrobenzene primarily involves nucleophilic aromatic substitution. The electron-withdrawing nitro groups activate the benzene ring towards nucleophilic attack, facilitating the replacement of fluorine atoms by nucleophiles. This reactivity is exploited in various chemical and biological applications, where the compound forms stable bonds with nucleophilic sites on target molecules .

Comparaison Avec Des Composés Similaires

1,3-Difluoro-2,4-dinitrobenzene can be compared with other similar compounds such as:

1-Fluoro-2,4-dinitrobenzene:

1,5-Difluoro-2,4-dinitrobenzene: Similar in structure but with different fluorine positions, it is also used in nucleophilic aromatic substitution reactions.

2,4-Dinitrofluorobenzene: Another related compound used in organic synthesis and analytical chemistry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs .

Activité Biologique

1,3-Difluoro-2,4-dinitrobenzene (DFDNB) is a compound of significant interest in biochemical research due to its unique chemical properties and biological activities. This article explores its mechanisms of action, biochemical pathways, and applications in scientific research.

This compound is characterized by its two fluorine atoms and nitro groups attached to a benzene ring. The presence of these functional groups makes it a highly reactive compound, particularly with nucleophiles such as amines and thiols. The mechanism of action primarily involves the formation of stable arylamine bonds through a coupling reaction with amine-containing molecules .

Target Interactions

- Amines : DFDNB reacts with amine groups to form arylamine conjugates, which are crucial for various biochemical applications.

- Thiol Groups : It can also interact with thiol groups, although these interactions are reversible when excess thiol reagents are present.

Biochemical Pathways

DFDNB has been shown to influence several biochemical pathways, making it a valuable tool in biological research:

- Cross-linking Phospholipids : It is used to cross-link phospholipids in human erythrocyte membranes, aiding in the study of membrane dynamics and stability.

- Protein Interactions : DFDNB facilitates the conjugation of small peptides to carrier proteins, which is essential for studying protein interactions and conformational changes .

- Enzyme Activity : The compound can inhibit enzyme activity by cross-linking essential residues within active sites. This has been observed in enzymes like acetylcholinesterase and cytochrome c oxidase.

Cellular Effects

The biological effects of DFDNB extend to various cell types. For instance, it has been utilized to stabilize cell membranes during experimental procedures, thus preventing lysis during centrifugation. This application highlights its potential role in enhancing the yield of isolated cellular components.

Research Applications

This compound finds applications across multiple fields:

- Organic Synthesis : It serves as a reagent in the synthesis of various heterocyclic compounds and benzo[1,4]oxazin-3-one derivatives .

- Biological Studies : The compound is instrumental in studying protein interactions and membrane dynamics.

- Pharmaceutical Development : Investigations into DFDNB have explored its potential use in synthesizing beta-blockers and other pharmaceutical agents .

Case Study 1: Protein Cross-Linking

In a study examining the effects of DFDNB on cytochrome oxidase subunits, researchers found that cross-linking resulted in significant conformational changes that affected enzyme functionality. This study demonstrated how DFDNB could be used to probe protein structure-function relationships.

Case Study 2: Membrane Stabilization

Research involving Tetrahymena pyriformis cells showed that treatment with DFDNB improved membrane integrity during centrifugation processes. This finding suggests potential applications in cellular biology where membrane stability is critical for experimental success.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

1,3-difluoro-2,4-dinitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2O4/c7-3-1-2-4(9(11)12)5(8)6(3)10(13)14/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVDUSBGCFWYGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292539 | |

| Record name | 1,3-difluoro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-41-4 | |

| Record name | 1,3-Difluoro-2,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2106-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluoro-2,4-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC83551 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-difluoro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.